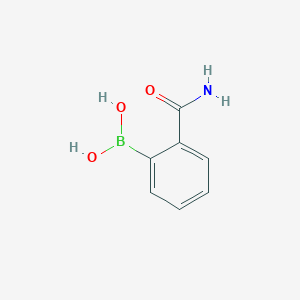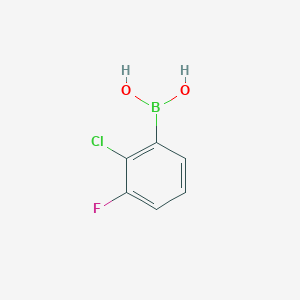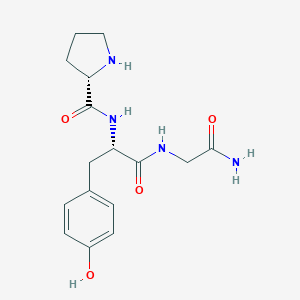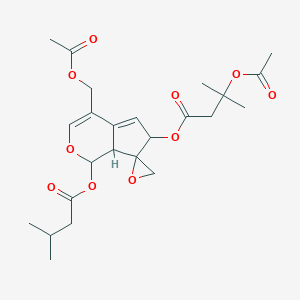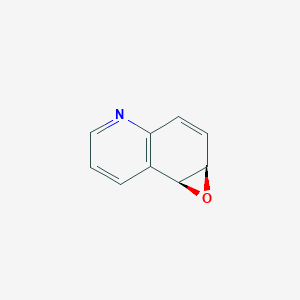
5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The exact mechanism of action of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The epoxide moiety of the compound is thought to play a crucial role in its biological activity by forming covalent bonds with the target molecules.
Effets Biochimiques Et Physiologiques
Studies have shown that 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- exhibits a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation in various animal models. The compound has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neuronal cells from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- is its versatility in various laboratory experiments. It can be easily synthesized using simple and inexpensive reagents, and its biological activity can be easily evaluated using various assays. However, the compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)-. One of the most promising areas is the development of new drugs based on the compound's unique scaffold. Researchers are currently exploring the potential of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- as a lead compound for the development of new antitumor, antiviral, and anti-inflammatory drugs. Another future direction is the investigation of the compound's mechanism of action and its interaction with specific molecular targets. This could lead to a better understanding of the compound's biological activity and facilitate the development of more potent and selective drugs. Finally, researchers are also exploring the potential of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- as a material for various applications, such as catalysis and sensing.
Méthodes De Synthèse
The synthesis of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- involves the reaction of 5,6-dihydroquinoline with a suitable oxidizing agent, such as m-chloroperbenzoic acid or hydrogen peroxide. The reaction proceeds via an epoxidation mechanism, resulting in the formation of the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Applications De Recherche Scientifique
5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-)- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties. The compound has also been investigated for its potential as a novel scaffold for the development of new drugs targeting various diseases.
Propriétés
Numéro CAS |
135096-21-8 |
|---|---|
Nom du produit |
5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)- |
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(1aR,7bS)-1a,7b-dihydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H/t8-,9+/m1/s1 |
Clé InChI |
DUTMSHWTRSUNIF-BDAKNGLRSA-N |
SMILES isomérique |
C1=CC2=C(C=C[C@@H]3[C@H]2O3)N=C1 |
SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC3C2O3)N=C1 |
Synonymes |
Oxireno[f]quinoline,1a,7b-dihydro-,(1aR)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



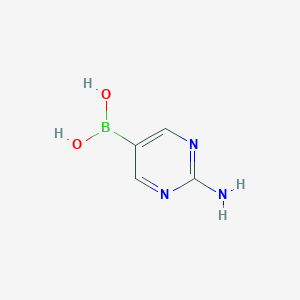
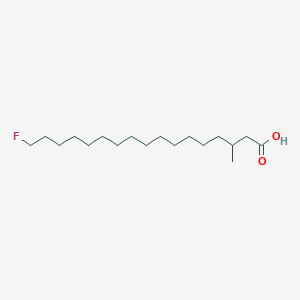
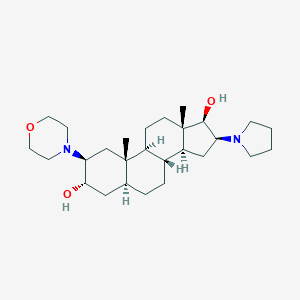

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)



![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)

